(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative with significant interest in various fields of scientific research. This compound features a unique structure with a trifluoromethyl group and a chlorine atom attached to the phenyl ring, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to effective modulation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- (2S)-2-Amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanoic acid
- (2S)-2-Amino-3-[2-iodo-3-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid stands out due to the presence of the chlorine atom, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIILYMYQMEHW-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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